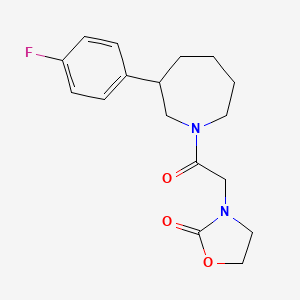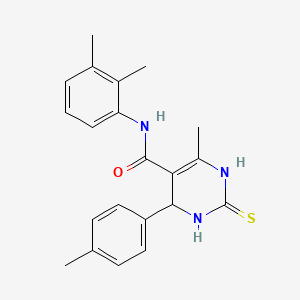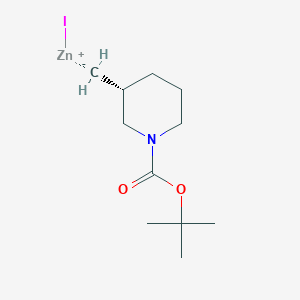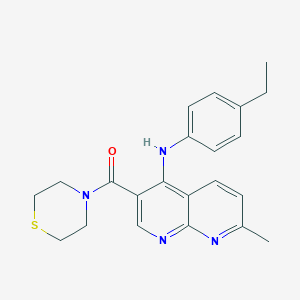
3-(2-(3-(4-Fluorophenyl)azepan-1-yl)-2-oxoethyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(3-(4-Fluorophenyl)azepan-1-yl)-2-oxoethyl)oxazolidin-2-one, also known as Linezolid, is a synthetic antibiotic that was first approved by the FDA in 2000. It belongs to the oxazolidinone class of antibiotics and is used to treat infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). In
Aplicaciones Científicas De Investigación
Antibacterial Properties
Oxazolidinones, such as the one , have garnered attention for their unique mechanism in inhibiting bacterial protein synthesis. These compounds have shown significant in vitro antibacterial activities against a range of human pathogens, including both Gram-positive and Gram-negative bacteria. Notably, oxazolidinone analogs have demonstrated effectiveness against methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis and faecium, Streptococcus pyogenes and pneumoniae, and even Mycobacterium tuberculosis. Importantly, these compounds retain their antibacterial activities in the presence of human serum, suggesting potential efficacy in human therapeutic contexts without significant cross-resistance with other common antitubercular agents (Zurenko et al., 1996).
Chemical Synthesis and Modifications
Research into oxazolidinone derivatives has led to the development of novel compounds with expanded activity against fastidious Gram-negative organisms, such as Haemophilus influenzae and Moraxella catarrhalis. Substituents like pyrrole, pyrazole, imidazole, triazole, and tetrazole have been explored to replace the morpholine ring of linezolid, leading to compounds with significant antibacterial activity. These modifications have been crucial in studying the effects of electronic changes within the azole systems on antibacterial efficacy, demonstrating the compound's versatility and potential as a scaffold for further drug development (Genin et al., 2000).
Applications in Neurokinin-1 Receptor Antagonism
Oxazolidinone derivatives have also found application beyond their antibacterial properties, such as in the development of neurokinin-1 (NK-1) receptor antagonists. These compounds are investigated for their potential in treating conditions related to emesis and depression, highlighting the chemical class's versatility in addressing a broad range of therapeutic targets (Harrison et al., 2001).
Structural and Polymorphic Studies
Further investigations into oxazolidinones have involved detailed structural analyses, including studies of polymorphism and solid-state characteristics. These studies are crucial for understanding the material properties that could affect the drug's formulation, stability, and bioavailability. For example, linezolid, a widely used oxazolidinone antibiotic, has been characterized in different polymorphic forms, providing insights into its physical and chemical stability (Maccaroni et al., 2008).
Propiedades
IUPAC Name |
3-[2-[3-(4-fluorophenyl)azepan-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O3/c18-15-6-4-13(5-7-15)14-3-1-2-8-19(11-14)16(21)12-20-9-10-23-17(20)22/h4-7,14H,1-3,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNZPWHTRXRNQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)CN3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-5-carboxamide](/img/structure/B2613724.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-fluorobenzamide](/img/structure/B2613725.png)


![2-(2-(4-Methoxyphenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2613731.png)
![(2S)-2-[(4-acetylphenyl)sulfonylamino]propanoic acid](/img/structure/B2613733.png)
![1-(2,6-Difluorophenyl)-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea](/img/structure/B2613735.png)


![4-Chloro-2-(tetrahydro-2H-pyran-4-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B2613739.png)



![N-(4-bromobenzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2613745.png)